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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzophenone

Cat. No.: B023384 Get Quote

For researchers, scientists, and drug development professionals, accurate structural

elucidation of pharmaceutical intermediates is paramount. This guide provides a detailed

interpretation of the electron ionization (EI) mass spectrum of 2-Amino-5-nitrobenzophenone,

a key precursor in the synthesis of various benzodiazepines.[1] By comparing its fragmentation

pattern with related compounds—benzophenone, 2-aminobenzophenone, and 5-nitroaniline—

we can gain a deeper understanding of how its unique structural features influence its behavior

in the mass spectrometer.

Comparative Analysis of Fragmentation Patterns
The mass spectrum of 2-Amino-5-nitrobenzophenone is characterized by a distinct

fragmentation pattern influenced by its three main structural components: the benzoyl group,

the amino group, and the nitro group. To understand these influences, we compare its

spectrum with simpler, related molecules.

2-Amino-5-nitrobenzophenone: The mass spectrum of this compound displays a molecular

ion peak ([M]⁺˙) at an m/z of 242. The fragmentation is dominated by the loss of the nitro group

(NO₂) to form a significant fragment at m/z 196. Further fragmentation of the benzoyl portion

leads to other characteristic peaks.

Benzophenone: As the parent structure, benzophenone's spectrum is simpler. It shows a strong

molecular ion peak at m/z 182. The most prominent fragment is the benzoyl cation ([C₆H₅CO]⁺)

at m/z 105, formed by the cleavage of the bond between the carbonyl group and one of the

phenyl rings. Another significant peak is the phenyl cation ([C₆H₅]⁺) at m/z 77.
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2-Aminobenzophenone: The introduction of an amino group to the benzophenone structure

results in a molecular ion at m/z 197. The fragmentation pattern still shows the characteristic

benzoyl cation at m/z 105 and the phenyl cation at m/z 77. However, the presence of the amino

group also influences fragmentation pathways, leading to fragments involving the

aminobenzoyl moiety.

5-Nitroaniline: To isolate the effect of the amino and nitro groups on a benzene ring, we

examine the spectrum of 5-nitroaniline. Its molecular ion appears at m/z 138. Key fragments

arise from the loss of the nitro group (NO₂) to give a fragment at m/z 92, and subsequent loss

of HCN to yield a fragment at m/z 65.

The following table summarizes the key mass spectral data for these compounds.

Compound
Name

Molecular
Formula

Molecular
Weight (Da)

[M]⁺˙ (m/z)

Major
Fragment Ions
(m/z) and their
Relative
Intensities

2-Amino-5-

nitrobenzopheno

ne

C₁₃H₁₀N₂O₃ 242.23 242

196 (loss of

NO₂), 168, 120,

105, 77

Benzophenone C₁₃H₁₀O 182.22 182
105 ([C₆H₅CO]⁺),

77 ([C₆H₅]⁺), 51

2-

Aminobenzophe

none

C₁₃H₁₁NO 197.23 197
168, 120, 105,

92, 77

5-Nitroaniline C₆H₆N₂O₂ 138.12 138
108, 92 (loss of

NO₂), 80, 65

Fragmentation Pathway of 2-Amino-5-
nitrobenzophenone
The fragmentation of 2-Amino-5-nitrobenzophenone in an EI mass spectrometer can be

rationalized as a series of steps initiated by the high-energy electrons. The proposed pathway
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is visualized in the following diagram.
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- CO

Click to download full resolution via product page

Proposed fragmentation pathway of 2-Amino-5-nitrobenzophenone.

Experimental Protocols
The mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system equipped with an Electron Ionization (EI) source. A general protocol for the analysis of

aromatic compounds is as follows:

1. Sample Preparation:

Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, operated in splitless mode at 250°C.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 15°C/min to 300°C.
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Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Range: Scan from m/z 40 to 500.

Solvent Delay: 3 minutes.

This comparative approach, combining experimental data with the analysis of related

structures, provides a robust framework for the interpretation of the mass spectrum of 2-
Amino-5-nitrobenzophenone. Understanding these fragmentation patterns is a critical step in

the characterization and quality control of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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